2,2,2-Trichloro(~15~N)acetamide
Description
Nomenclature and Classification within Organic Chemistry
2,2,2-Trichloroacetamide is known by several names in chemical literature, with its systematic name derived from the IUPAC (International Union of Pure and Applied Chemistry) nomenclature system. nih.gov According to IUPAC, the name is 2,2,2-trichloroacetamide . nih.gov The structure consists of an acetamide (B32628) backbone where the three hydrogen atoms of the methyl group are substituted by chlorine atoms. univook.com
In the broader classification of organic chemistry, 2,2,2-Trichloroacetamide belongs to the class of primary carboxylic acid amides. hmdb.ca These are organic compounds that contain a primary carboxylic acid amide functional group with the general structure R-C(=O)NH2. hmdb.ca Due to the carbon-chlorine bonds, it is also categorized as an organochloride, a class of organohalogen compounds. hmdb.ca
Below is a table of key identifiers for 2,2,2-Trichloroacetamide.
| Identifier Type | Value |
| IUPAC Name | 2,2,2-trichloroacetamide nih.gov |
| CAS Number | 594-65-0 nih.gov |
| Molecular Formula | C2H2Cl3NO fishersci.co.uk |
| Molecular Weight | 162.4 g/mol fishersci.co.uk |
| Synonyms | Trichloroacetamide (B1219227), Acetamide, 2,2,2-trichloro- nih.gov |
Historical Context of Trichloroacetamide Derivatives in Synthesis
The utility of trichloroacetamide derivatives in organic synthesis has been recognized for many years, particularly the related trichloroacetimidates. Trichloroacetimidates are known to be excellent alkylating agents when activated by a catalytic amount of a Brønsted or Lewis acid. syr.edu Historically, these compounds have been instrumental in various chemical transformations.
One of the notable historical applications is in the Overman rearrangement, a univook.comunivook.com-sigmatropic rearrangement that converts allylic alcohols into allylic amines. researchgate.net Trichloroacetamides are formed as intermediates in this process. researchgate.net Furthermore, the trichloroacetyl group has served as a protecting group for amines due to its stability under certain conditions and the possibility of its removal under specific basic conditions. researchgate.net
The rearrangement of allylic trichloroacetimidates is a well-established transformation, and more recently, the corresponding rearrangement of benzylic trichloroacetimidates has been explored as a method for synthesizing benzylic amines. researchgate.net These historical applications have paved the way for the development of new synthetic protocols, demonstrating the enduring importance of the trichloroacetamide scaffold in organic chemistry. syr.edu
Significance of 2,2,2-Trichloroacetamide in Contemporary Chemical and Pharmaceutical Research
2,2,2-Trichloroacetamide continues to be a compound of significant interest in modern research, primarily as a versatile intermediate and reagent. fishersci.co.uk It is widely used as a raw material for the organic synthesis of various nitrogen-containing compounds and pharmaceutical intermediates. univook.com
In the pharmaceutical industry, it is a key precursor for the synthesis of certain sulfonamides, such as sulfamethoxypyrazine, and other therapeutic agents. univook.com Its derivatives, particularly trichloroacetimidates, are crucial in glycosylation reactions for the synthesis of oligosaccharides and glycoconjugates, which are central to carbohydrate chemistry. acs.orgnih.gov The trichloroacetamide byproduct formed in these reactions can itself influence the stereochemical outcome of the glycosylation. nih.gov
Beyond pharmaceuticals, 2,2,2-trichloroacetamide is used to produce the buffer ADA (N-(Carbamoylmethyl)iminodiacetic acid). univook.com It also serves as a precursor for the synthesis of chloroacetonitrile. univook.com The compound is recognized as an aliphatic halogenated disinfection byproduct precursor in drinking water treatment and is a degradation product of trichloroacetonitrile (B146778). chemicalbook.comchemicalbook.com Its reactivity allows it to be used in initiating electrophilic substitution, condensation, and amidation reactions. univook.com Recently, methods have been developed for the photo-on-demand in situ synthesis of N-substituted trichloroacetamides from tetrachloroethylene (B127269) and primary amines, which can then be converted to ureas and carbamates. acs.org
The physical and chemical properties of 2,2,2-Trichloroacetamide are summarized in the table below.
| Property | Value |
| Appearance | White to off-white crystalline powder or solid fishersci.co.ukchemicalbook.comthermofisher.com |
| Melting Point | 139-141 °C chemicalbook.com |
| Boiling Point | 238-240 °C chemicalbook.com |
| Water Solubility | 13 g/L (at 20 °C) chemicalbook.com |
| Chemical Stability | Stable under normal conditions fishersci.co.uk |
Structure
2D Structure
Properties
CAS No. |
73006-90-3 |
|---|---|
Molecular Formula |
C2H2Cl3NO |
Molecular Weight |
163.39 g/mol |
IUPAC Name |
2,2,2-trichloroacetamide |
InChI |
InChI=1S/C2H2Cl3NO/c3-2(4,5)1(6)7/h(H2,6,7)/i6+1 |
InChI Key |
UPQQXPKAYZYUKO-PTQBSOBMSA-N |
Canonical SMILES |
C(=O)(C(Cl)(Cl)Cl)N |
boiling_point |
240.0 °C |
melting_point |
142.0 °C |
solubility |
0.08 M |
Origin of Product |
United States |
Synthetic Methodologies for 2,2,2 Trichloroacetamide and Its Derivatives
Classical Synthetic Routes to 2,2,2-Trichloroacetamide
The traditional and most direct method for preparing 2,2,2-trichloroacetamide involves the reaction of a trichloroacetylating agent with an ammonia (B1221849) source.
The synthesis of 2,2,2-trichloroacetamide can be achieved through the reaction of trichloroacetyl chloride with ammonia or ammonium (B1175870) hydroxide (B78521). ontosight.ainih.gov This method is a standard laboratory procedure for producing the compound. google.com The reaction can be carried out using gaseous ammonia in a suitable solvent, such as methyl t-butyl ether, under an inert atmosphere. google.com The process involves introducing gaseous ammonia into a 20-30% solution of trichloroacetyl chloride in methyl t-butyl ether at temperatures ranging from 0°C to 60°C. google.com The reaction is exothermic, and cooling is typically required. google.com After the reaction, the by-product, ammonium chloride, is filtered off, and the pure 2,2,2-trichloroacetamide is obtained after solvent distillation and crystallization, yielding a product with at least 99% purity. google.com An alternative approach involves the reaction of trichloroacetyl chloride with concentrated aqueous ammonia, though this may result in lower yields. google.com
A specific patented process describes the preparation of high-purity crystalline trichloroacetamide (B1219227) from trichloroacetyl chloride and gaseous ammonia using methyl t-butyl ether as the solvent. google.com The reaction is conducted at temperatures between 0°C and 60°C and an absolute pressure of 1-4 x 105 Pa. google.com
| Parameter | Value |
| Reactants | Trichloroacetyl Chloride, Gaseous Ammonia |
| Solvent | Methyl t-butyl ether |
| Temperature | 0-60°C (15-30°C preferred) |
| Pressure | 1-4 x 105 Pa |
| Purity | >99% |
Advanced Synthetic Strategies for N-Substituted Trichloroacetamides
Modern synthetic methods offer innovative ways to produce N-substituted trichloroacetamides, often with advantages in safety, applicability, and sustainability.
An advanced method for synthesizing N-substituted trichloroacetamides (NTCAs) involves the in situ photo-on-demand trichloroacetylation of amines using tetrachloroethylene (B127269) (TCE). nih.govacs.org This process addresses the need for chemical recycling of TCE while avoiding the handling of highly toxic and corrosive trichloroacetyl chloride. nih.govkobe-u.ac.jp The reaction is performed by irradiating a TCE solution containing an amine with a low-pressure mercury lamp at temperatures above 70°C while bubbling oxygen through the mixture. nih.govacs.org Under these conditions, TCE undergoes photochemical oxidation to generate trichloroacetyl chloride, which immediately reacts with the amine present in the solution to form the corresponding NTCA in high yields (up to 97%). nih.govacs.org
This method is applicable to a wide variety of amines, including those with low nucleophilicity like amides and fluorinated amines, which is an advantage over conventional methods. acs.orgkobe-u.ac.jp The NTCAs produced can then be converted into other valuable compounds, such as N-substituted ureas and carbamates, through base-catalyzed condensation. acs.org
Table 2: Synthesis of N-Substituted Trichloroacetamides (NTCAs) via Photo-oxidation of TCE nih.gov
| Amine | Product | Yield (%) |
| Butylamine | N-butyl-2,2,2-trichloroacetamide | 97 |
| Benzylamine | N-benzyl-2,2,2-trichloroacetamide | 60 |
| Cyclohexylamine | N-cyclohexyl-2,2,2-trichloroacetamide | 88 |
| Piperidine | 1-(2,2,2-trichloroacetyl)piperidine | 86 |
Titanocene(III)-catalyzed radical cyclizations of trichloroacetamides provide a powerful method for synthesizing substituted γ- and δ-lactams. rsc.org This procedure operates under mild reaction conditions and is based on the cyclization of trichloroacetamides catalyzed by Cp₂TiCl. rsc.org The process is a type of single-electron transfer radical reaction. researchgate.net
In a typical procedure, the active Cp₂TiCl catalyst is generated in situ from Cp₂TiCl₂ and manganese dust in deoxygenated THF. rsc.org A solution of the appropriate trichloroacetamide is then added, and the mixture is stirred for an extended period (e.g., 72 hours) to allow the cyclization to proceed. rsc.org The reaction is subsequently quenched and extracted to isolate the lactam product. rsc.org This method has been successfully applied to the synthesis of various substituted lactams, demonstrating its utility in constructing nitrogen-containing heterocyclic structures. rsc.orgub.edu
Table 3: Titanocene(III)-Catalyzed Cyclization of a Trichloroacetamide rsc.org
| Reactant | Catalyst System | Product |
| N-allyl-N-benzyl-2,2,2-trichloroacetamide | Cp₂TiCl₂ / Mn dust in THF | 1-benzyl-4-(dichloromethyl)pyrrolidin-2-one |
Synthesis of Trichloroacetimidates
Trichloroacetimidates are valuable reagents in organic synthesis, particularly for the introduction of protecting groups.
tert-Butyl 2,2,2-trichloroacetimidate is a key reagent used for the mild and efficient tert-butylation of alcohols and phenols. enamine.netmedchemexpress.com It is synthesized by the reaction of trichloroacetonitrile (B146778) with tert-butanol (B103910). guidechem.com The reaction is typically catalyzed by a base, such as potassium tert-butoxide or sodium tert-butoxide. guidechem.com
One method involves adding trichloroacetonitrile to a solution of potassium tert-butoxide in tert-butanol and anhydrous ether at 0°C. guidechem.com After stirring, the precipitated by-products are filtered off, and the filtrate is concentrated and purified by vacuum distillation to yield pure t-butyl 2,2,2-trichloroacetimidate as a colorless liquid that solidifies upon cooling. guidechem.com An alternative procedure uses catalytic sodium tert-butoxide with tert-butanol, to which trichloroacetonitrile is added at low temperatures (below -5°C). guidechem.com The product is then isolated after a workup involving the addition of heptane. guidechem.com The reagent is soluble in nonpolar organic solvents like cyclohexane. enamine.netfishersci.no
Table 4: Synthesis of t-Butyl 2,2,2-Trichloroacetimidate guidechem.com
| Base | Solvent(s) | Temperature | Yield (%) |
| Potassium tert-butoxide | tert-butanol, Diethyl ether | 0°C to RT | 68-69 |
| Sodium tert-butoxide | tert-butanol, Fluorobenzene, Heptane | <-5°C to 20°C | 92 |
Synthesis of p-Methylbenzyl 2,2,2-Trichloroacetimidate
A straightforward and efficient method for the preparation of p-methylbenzyl (MBn) 2,2,2-trichloroacetimidate has been developed, which is instrumental for the MBn protection of alcohols. oup.com This process involves treating a suspension of p-methylbenzyl alcohol (MBnOH) in hexane (B92381) with trichloroacetonitrile. oup.com The reaction is catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at a temperature of 0 °C. oup.com
A notable advantage of this synthesis is the ease of isolation of the product. As the reaction progresses, the mixture transitions into a colorless solution. oup.com Following a liquid-liquid extraction work-up, the desired p-methylbenzyl 2,2,2-trichloroacetimidate is obtained in a high yield of 97% as a stable white powder. oup.com This method circumvents the need for purification via silica (B1680970) gel chromatography, which was a requirement in previously reported syntheses. oup.com The resulting compound demonstrates good stability, as it can be stored at room temperature for up to a month without any signs of decomposition. oup.com
The activation of this trichloroacetimidate (B1259523) for the subsequent protection of alcohols is effectively achieved by using a catalytic amount of zinc(II) triflate in diethyl ether. oup.com
| Reagent/Solvent | Role |
| p-Methylbenzyl alcohol | Starting material |
| Trichloroacetonitrile | Reagent |
| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | Catalyst |
| Hexane | Solvent |
| Zinc(II) triflate | Catalyst for alcohol protection |
| Diethyl ether | Solvent for alcohol protection |
Preparation of 2-(Trimethylsilyl)ethyl 2,2,2-Trichloroacetimidate
The synthesis of 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate is a high-yield process starting from 2-(trimethylsilyl)ethanol (B50070). exlibrisgroup.commdpi.comchemrxiv.org This imidate is a valuable reagent for the creation of 2-trimethylsilylethyl (TMSE) esters. chemrxiv.orgresearchgate.net The reaction is typically carried out by dissolving 2-(trimethylsilyl)ethanol and trichloroacetonitrile in dichloromethane (B109758) within a flame-dried round bottom flask under an argon atmosphere. mdpi.com The catalyst, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is then introduced gradually into the mixture at room temperature, followed by vigorous stirring for one hour. mdpi.com The resulting product is isolated by concentrating the reaction mixture in vacuo, yielding the imidate in 97% yield. chemrxiv.org
An interesting aspect of this imidate is its ability to facilitate the formation of TMSE esters without the need for an external promoter or catalyst. exlibrisgroup.commdpi.comchemrxiv.org The carboxylic acid substrate itself is sufficiently acidic to promote the esterification. exlibrisgroup.commdpi.comchemrxiv.org Mechanistic studies involving deuterium (B1214612) labeling suggest the involvement of a β-silyl carbocation intermediate in this transformation. exlibrisgroup.commdpi.comchemrxiv.org The proposed mechanism involves the proton transfer from the carboxylic acid to the imidate, which then dissociates to form trichloroacetamide and a stable β-silyl carbocation. mdpi.comchemrxiv.org
| Reagent/Solvent | Role |
| 2-(Trimethylsilyl)ethanol | Starting material |
| Trichloroacetonitrile | Reagent |
| Dichloromethane | Solvent |
| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | Catalyst |
| Argon | Inert atmosphere |
Synthesis of Metal Complexes Involving Trichloroacetamide Ligands
Synthesis of Binuclear Zn(II) Complexes with N-[bis(benzylamino)phosphoryl]-2,2,2-trichloroacetamide
A novel binuclear zinc(II) complex with the general formula Zn2(L)4(CH3OH)2, where HL represents N-[bis(benzylamino)phosphoryl]-2,2,2-trichloroacetamide, has been synthesized from a non-aqueous solution. researchgate.netichem.md This complex is a significant addition to the limited number of known binuclear complexes with this particular ligand. researchgate.netichem.md
The synthesis involves the use of the N-[bis(benzylamino)phosphoryl]-2,2,2-trichloroacetamide ligand and a zinc(II) source in a non-aqueous medium, leading to the formation of the binuclear complex. researchgate.netichem.md The resulting complex has been thoroughly characterized using various analytical techniques, including elemental analysis, FTIR and NMR spectroscopy, and single-crystal X-ray diffraction. researchgate.netichem.md The crystal structure reveals a distorted octahedral geometry for the metal ion. idsi.md Two deprotonated phosphoryl ligands are coordinated in a bidentate chelate fashion and are bridged by the oxygen atoms of the phosphoryl groups from adjacent ligand molecules. idsi.md The coordination sphere of the central zinc atom is completed by a coordinated methanol (B129727) molecule, bringing the coordination number to six. idsi.md
| Component | Formula/Description |
| Ligand (HL) | N-[bis(benzylamino)phosphoryl]-2,2,2-trichloroacetamide |
| Metal Ion | Zinc(II) |
| Complex Formula | Zn2(L)4(CH3OH)2 |
| Coordination Geometry | Distorted Octahedral |
Synthesis of Neodymium Complexes with N-[bis(pyrrolidint-1-yl)phosphoryl]-2,2,2-trichloroacetamide
A new coordination compound of neodymium has been synthesized with the formula Nd(HL)3(NO3)3, where HL is the ligand N-[bis(pyrrolidine-1-yl)phosphoryl]-2,2,2-trichloroacetamide. nasu-periodicals.org.ua The synthesis of this complex has been followed by its characterization using IR and UV-Vis spectroscopy, and its crystal structure has been determined by single-crystal X-ray diffraction. nasu-periodicals.org.ua
In a related synthesis involving a similar ligand, a uranium complex, [U(NO3)2O2(C10H17Cl3N3O2P)2], was prepared. nih.gov The synthesis of the ligand, N-[bis(pyrrolidin-1-yl)phosphoryl]-2,2,2-trichloroacetamide, was carried out according to a previously described procedure. nih.gov For the complex formation, hydrated uranyl nitrate (B79036) was dissolved in heated acetonitrile (B52724) and dehydrated with triethyl orthoformate. nih.gov This solution was then added to a solution of the ligand in methanol and left in a vacuum desiccator over calcium chloride at room temperature, yielding yellow crystals after one day. nih.gov
| Component | Formula/Description |
| Ligand (HL) | N-[bis(pyrrolidine-1-yl)phosphoryl]-2,2,2-trichloroacetamide |
| Metal Ion | Neodymium(III) |
| Complex Formula | Nd(HL)3(NO3)3 |
| Characterization Methods | IR spectroscopy, UV-Vis spectroscopy, Single-crystal X-ray diffraction |
Synthesis of N-[Bis(dimethylamino)phosphinoyl]-2,2,2-trichloroacetamide
The synthesis of N-[bis(dimethylamino)phosphinoyl]-2,2,2-trichloroacetamide has been reported, and its crystal structure has been elucidated. researchgate.net This compound belongs to the class of carbacylamidophosphates (CAPh), which are characterized by the C(O)NHP(O) structural fragment. researchgate.net The synthesis follows a method originally reported by Kirsanov and Derkach. researchgate.netiucr.org Crystals suitable for X-ray analysis were grown from a 2-propanol/hexane solution over a period of five days. researchgate.net
The crystal structure reveals that the molecules are linked by intermolecular N–H···O hydrogen bonds, where the amide nitrogen atom of one molecule acts as a donor and the oxygen atom of the phosphinoyl group of a neighboring molecule serves as the acceptor. researchgate.net The geometry around the phosphorus atom is described as a distorted tetrahedron. researchgate.net This ligand has been utilized in the synthesis of lanthanide complexes, such as a holmium(III) complex, due to their potential applications in luminescent materials. nih.gov In the holmium complex, [Ho(C6H12Cl3N3O2P)3(C18H15OP)], the Ho(III) ion is coordinated to six oxygen atoms from three bidentate N-[bis(dimethylamino)phosphinoyl]-2,2,2-trichloroacetamido ligands and one oxygen atom from a triphenylphosphine (B44618) oxide ligand, resulting in a distorted monocapped octahedral geometry. nih.gov
| Property | Description |
| Compound Name | N-[Bis(dimethylamino)phosphinoyl]-2,2,2-trichloroacetamide |
| Acronym | CAPh |
| Key Structural Feature | C(O)NHP(O) fragment |
| Crystal Packing | Intermolecular N–H···O hydrogen bonds |
| Phosphorus Geometry | Distorted tetrahedron |
| Application | Ligand for lanthanide complexes |
Reactivity and Reaction Mechanisms of 2,2,2 Trichloroacetamide and Its Derivatives
Role as an Alkylating Reagent in Organic Synthesis
Trichloroacetimidates are widely recognized as potent alkylating agents, especially when activated by a catalytic amount of a Brønsted or Lewis acid. syr.eduacs.org Their utility stems from the favorable reactivity of the trichloroacetimidate (B1259523) group as a leaving group. Research has demonstrated that many trichloroacetimidates are more reactive than initially predicted, capable of alkylating various nucleophiles such as carboxylic acids, alcohols, thiols, and sulfonamides, often without the need for an external catalyst. acs.org The scope of their application extends to the alkylation of carbon nucleophiles like indoles. acs.org
The formation of esters from trichloroacetimidates is a key transformation that has been mechanistically investigated. The prevailing evidence points towards a cationic mechanism. nih.govresearchgate.net In this pathway, symbiotic activation of the imidate by a proton from a carboxylic acid leads to a protonated intermediate. nih.gov Subsequent loss of the stable 2,2,2-trichloroacetamide molecule generates a carbocation, which is then trapped by the carboxylate anion to yield the final ester product. nih.gov
The involvement of a carbocation intermediate is supported by several observations. For instance, the esterification using chiral trichloroacetimidates can lead to significant racemization, which would not be expected from a direct SN2 substitution that proceeds with inversion of stereochemistry. nih.gov Further evidence for a cationic pathway comes from deuterium (B1214612) labeling studies in the esterification with 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate, which indicate the formation of a β-silyl stabilized carbocation. chemrxiv.orgmdpi.com While an SN1 mechanism is implicated for trichloroacetimidates that can form stabilized carbocations, it is suggested that less reactive trichloroacetimidates might form esters through an SN2-type mechanism involving the direct displacement of the acetamide (B32628) from the protonated imidate. researchgate.netchemrxiv.org
Table 1: Mechanistic Pathways in Ester Formation
| Precursor Reactivity | Proposed Mechanism | Key Intermediates | Stereochemical Outcome |
| Forms stabilized carbocation | SN1-like (Cationic) | Protonated imidate, Carbocation | Racemization or partial retention |
| Less reactive | SN2-like | Protonated imidate | Inversion of configuration |
Trichloroacetimidates serve as valuable reagents for the protection of alcohol functional groups. sigmaaldrich.comsigmaaldrich.com This strategy is particularly useful when other functional groups in the molecule are not sensitive to acidic conditions. sigmaaldrich.com A common application is the formation of p-methoxybenzyl (PMB) ethers using 4-methoxybenzyl 2,2,2-trichloroacetimidate. sigmaaldrich.comoup.com These PMB ethers are advantageous because they can be readily cleaved under oxidative conditions, for example, using dichlorodicyanoquinone (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN). sigmaaldrich.com The mild conditions required for both the formation and removal of these protecting groups make trichloroacetimidates a versatile tool in the synthesis of complex molecules containing multiple hydroxyl groups. oup.com
The electrophilic nature of activated trichloroacetimidates allows them to react with a broad range of nucleophiles. acs.org Oxygen nucleophiles, such as carboxylic acids and alcohols, readily undergo alkylation to form esters and ethers, respectively. acs.org Similarly, sulfur nucleophiles like thiols are effectively alkylated. acs.org
Nitrogen nucleophiles also feature prominently in reactions with trichloroacetimidates. Sulfonamides can be alkylated under thermal conditions. core.ac.uksyr.edu The reaction of trichloroacetimidates with anilines, particularly electron-deficient anilines, proceeds efficiently in the presence of a Brønsted acid catalyst to achieve monosubstitution. core.ac.uk However, with electron-rich anilines, competing Friedel-Crafts alkylation can occur. syr.edu The reaction with indoles, which are carbon-rich nitrogen heterocycles, provides a method for C3-alkylation. syr.eduacs.org Crossover experiments using labeled glycosyl trichloroacetimidate donors have shown that the formation of the corresponding anomeric trichloroacetamides proceeds through an intermolecular aglycon transfer mechanism. researchgate.net
Table 2: Reactivity of Trichloroacetimidates with Various Nucleophiles
| Nucleophile Type | Nucleophile Example | Product Type |
| Oxygen | Carboxylic Acids, Alcohols | Esters, Ethers |
| Sulfur | Thiols | Thioethers |
| Nitrogen | Sulfonamides, Anilines | N-Alkylsulfonamides, N-Alkylanilines |
| Carbon (via Nitrogen Heterocycle) | Indoles | C3-Alkylindolenines |
Radical Reactions and Dehalogenation Processes
2,2,2-Trichloroacetamides are effective precursors for generating radicals, which can then participate in various synthetic transformations. ub.edu These compounds are particularly useful for synthesizing nitrogen-containing heterocycles, such as γ-lactams, through radical cyclization reactions. ub.eduresearchgate.net The generation of an electrophilic dichloromethylcarbamoyl radical is a key step, facilitated by the electron-withdrawing nature of the two chlorine atoms and the carbamoyl (B1232498) group. ub.edu This radical can then react with different types of alkenes. ub.edu
Several methods can be employed to initiate these radical processes, including atom transfer radical cyclizations (ATRC) mediated by copper(I) or ruthenium(II) catalysts, and reductive methods using hydrides like tributyltin hydride (Bu3SnH). ub.eduresearchgate.net Dehalogenation, the removal of halogen atoms, is an intrinsic part of many of these radical reactions. libretexts.org For instance, in reductive cyclizations, a chlorine atom is abstracted to generate the initial carbon-centered radical, and subsequent steps often involve the removal of the remaining chlorine atoms. ub.edu The visible-light-driven catalytic dehalogenation of related α-halocarbonyl compounds has been demonstrated using copper catalysts and ascorbic acid as a hydrogen atom source. acs.org
Intramolecular Cyclization Reactions
A significant application of the radical reactivity of trichloroacetamides is in intramolecular cyclization reactions to form lactams. ub.edu These reactions typically involve three main steps: the selective generation of a radical, the cyclization of the radical onto an unsaturated part of the molecule (like an alkene), and the conversion of the newly formed radical into a stable product. ub.edu This methodology provides an efficient route to various nitrogen-containing heterocyclic structures. researchgate.net The process allows for the formation of one or more carbon-carbon bonds in a single synthetic operation. ub.edu
Photochemical Reactivity and Degradation Pathways
2,2,2-Trichloroacetamide and its precursors can undergo photochemical reactions. For example, N-substituted trichloroacetamides can be synthesized through the photo-irradiation of tetrachloroethylene (B127269) in the presence of an amine and oxygen. nih.govacs.org This process involves the photochemical oxidation of tetrachloroethylene to the highly reactive trichloroacetyl chloride, which then reacts in situ with the amine. nih.govacs.org
The degradation of 2,2,2-trichloroacetamide has also been studied, particularly in the context of its presence as a disinfection byproduct in drinking water. nih.gov An advanced reduction process using vacuum ultraviolet (VUV) irradiation in the presence of sulfite (B76179) has been shown to be effective for its decomposition. nih.gov The degradation follows pseudo-first-order kinetics, and quenching experiments have demonstrated the involvement of hydrated electrons (eaq-), sulfite radicals (SO3•-), and hydrogen atoms (H•) as the key reactive species. nih.gov The identified intermediate products include dichloroacetamide, trichloroacetic acid, and dichloroacetic acid, indicating that the degradation pathways involve both reductive dechlorination and hydrolysis. nih.gov
Breakdown of Carbon-Chlorine Bonds under UV Irradiation
The degradation of 2,2,2-Trichloroacetamide can be initiated by ultraviolet (UV) irradiation, which provides the energy necessary to break the robust carbon-chlorine (C-Cl) bonds. This process, known as direct photolysis, involves the absorption of photons by the molecule, leading to an excited state. In this excited state, the C-Cl bond can undergo homolytic cleavage, resulting in the formation of a trichloroacetyl radical and a chlorine radical.
However, research indicates that the direct photolysis of 2,2,2-Trichloroacetamide via vacuum ultraviolet (VUV) irradiation is a relatively inefficient process. Studies have shown that VUV direct photolysis alone achieves only a 13.5% removal of the compound, suggesting that while C-Cl bond cleavage occurs, the quantum yield of this reaction is low. nist.gov The process is significantly less effective than degradation pathways involving other reactive species, such as those generated in advanced reduction processes. nist.gov
Formation of Degradation Products like Trichloroacetyl Chloride and Phosgene
The degradation of chlorinated organic compounds can lead to various by-products, including highly reactive and toxic substances like trichloroacetyl chloride and phosgene. While the direct degradation of 2,2,2-Trichloroacetamide into these specific compounds is not extensively detailed in available literature, the formation of such products is known to occur during the photochemical oxidation of structurally related compounds. For instance, the irradiation of tetrachloroethylene (TCE) with UV-C light in the presence of oxygen is a known method to generate trichloroacetyl chloride and phosgene. researchgate.netnih.govresearchgate.net
In aqueous environments, the primary degradation pathway for haloacetamides is typically hydrolysis. Under basic conditions, hydrolysis of chloroacetamides often proceeds through a nucleophilic substitution (SN2) reaction, where a hydroxide (B78521) ion attacks the carbonyl carbon, leading to the substitution of the chlorine atom or, in some cases, cleavage of the amide bond itself. Acid-catalyzed hydrolysis can result in the cleavage of both amide and ether groups. These hydrolysis reactions typically yield the corresponding haloacetic acids rather than acyl chlorides like trichloroacetyl chloride.
Degradation in Environmental Systems
Advanced Reduction Processes for Decomposition
Advanced Reduction Processes (ARPs) represent a highly effective class of treatment technologies for the decomposition of oxidized and halogenated contaminants like 2,2,2-Trichloroacetamide. nist.gov These processes utilize activation methods, such as UV light, to generate potent reducing radicals. nist.gov
One of the most effective ARPs for 2,2,2-Trichloroacetamide degradation is the vacuum ultraviolet (VUV)/sulfite process. nist.gov This system demonstrates superior performance compared to VUV photolysis alone, achieving an 85.6% removal of 2,2,2-Trichloroacetamide. nist.gov The enhanced efficiency is attributed to the generation of a large number of reactive species, with the hydrated electron (eaq-) being the dominant species responsible for the degradation. nist.gov The relative contribution of the hydrated electron to the decomposition is approximately 83.5%. nist.gov
The reaction follows pseudo-first-order kinetics, and the rate of degradation is influenced by factors such as pH and sulfite concentration. nist.gov The degradation efficiency is significantly higher at pH values above 8.3. nist.gov During the VUV/sulfite process, 2,2,2-Trichloroacetamide is broken down into several intermediate products through reductive dechlorination and hydrolysis. nist.gov
| Parameter | Value / Finding | Source |
|---|---|---|
| ARP Method | VUV/Sulfite Process | nist.gov |
| Decomposition Efficiency | 85.6% | nist.gov |
| Dominant Reactive Species | Hydrated Electron (eaq-) | nist.gov |
| Second-Order Rate Constant (TCAcAm with eaq-) | 2.41 × 1010 M-1 s-1 | nist.gov |
| Identified Intermediate Products | Dichloroacetamide (DCAcAm), Trichloroacetic acid (TCAA), Dichloroacetic acid (DCAA), Chloride (Cl-) | nist.gov |
Electrocatalytic Degradation
Electrocatalytic degradation offers another promising pathway for the decomposition of 2,2,2-Trichloroacetamide. This technique employs specialized electrode materials (electrocatalysts) to facilitate reductive dechlorination reactions. Research has shown that heterostructures composed of triangular silver nanoprisms (AgNPR) and Molybdenum disulfide (MoS₂) nanosheets can effectively catalyze the dechlorination of 2,2,2-Trichloroacetamide. In this system, the silver nanoprisms catalyze the core dechlorination reaction, while the abundant sulfur sites on the MoS₂ nanosheets absorb protons (H⁺), which accelerates the dechlorination hydrogenation reaction.
The general mechanism for electrocatalytic dechlorination of halogenated organic compounds often involves the generation of atomic hydrogen (H*) on the catalyst surface. This highly reactive species attacks the carbon-chlorine bond, leading to its cleavage. In some systems, such as those using cobalt-based catalysts for dechlorinating halogenated antibiotics, the mechanism involves a synergistic effect where the catalyst forms a bond with the chlorine atom (e.g., a Co-Cl bond). This interaction weakens the C-Cl bond, making it more susceptible to attack by atomic hydrogen, thereby enhancing the dechlorination efficiency.
Formation as a Disinfection By-product (DBP)
2,2,2-Trichloroacetamide is recognized as a nitrogenous disinfection by-product (N-DBP) that can form during the chemical disinfection of drinking water. nist.gov DBPs are created when disinfectants, most commonly chlorine or chloramines, react with naturally occurring organic and inorganic matter present in the source water.
The formation of haloacetamides, including 2,2,2-Trichloroacetamide, is a known issue in water treatment plants. Studies have shown that the concentration and species of haloacetamides formed depend on various factors, including the type of disinfectant used, pH, and the nature of the organic precursors in the water. For example, the formation of dihalogenated acetamides has been observed to be higher at elevated pH levels, whereas the formation of 2,2,2-trichloroacetamide appears less affected by pH.
| Factor | Influence on Haloacetamide (HAcAm) Formation | Source |
|---|---|---|
| Disinfectant Type | Chloramination and chlorination followed by chloramination can enhance the formation of HAcAms compared to chlorination alone. | |
| pH Level | Formation of di-HAcAms is generally higher at higher pH. Formation of 2,2,2-trichloroacetamide is less affected by pH. | |
| Precursors | Naturally occurring organic matter containing nitrogen is a primary precursor. | |
| Contact Time | HAcAm concentrations can increase with longer chlorination times. |
Applications of 2,2,2 Trichloroacetamide in Advanced Materials and Catalysis
Use in Solid-Phase Synthesis (e.g., Wang Resin)
In the realm of solid-phase synthesis, particularly for peptides and other complex organic molecules, the efficient anchoring of the initial building block to a solid support is a critical step. The modification of Wang resin, a widely used solid support for the synthesis of molecules with C-terminal carboxylic acids, with a trichloroacetimidate (B1259523) linker derived from 2,2,2-trichloroacetamide offers a significant improvement over traditional methods.
This approach involves the activation of the hydroxyl groups on the Wang resin with trichloroacetonitrile (B146778) in the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to form a reactive trichloroacetimidate-functionalized resin. This activated resin can then efficiently react with the hydroxyl group of an N-protected amino alcohol, for instance, an Fmoc-protected amino alcohol, to form a stable ether linkage. This reaction is typically catalyzed by a Lewis acid, with boron trifluoride etherate (BF₃·OEt₂) being a particularly effective catalyst.
One of the primary advantages of using a trichloroacetimidate-modified Wang resin is the rapid and high-efficiency loading of the first amino alcohol. acs.org Compared to other linkers, which can be expensive and result in sluggish and inefficient loading, the trichloroacetimidate linker is more cost-effective and can achieve high loading capacities in a significantly shorter time. acs.org For example, loading capacities of up to 70% can be achieved in just one hour. acs.org This efficiency is a considerable advantage in the multi-step process of solid-phase peptide synthesis. The loading process is influenced by the choice of Lewis acid and the reaction time, as detailed in the following table.
Interactive Data Table: Loading Efficiency of Fmoc-Thr(tBu)-ol on Trichloroacetimidate Wang Resin with Different Lewis Acids
| Lewis Acid | Time (min) | Loading (mmol/g) |
| AlCl₃ (0.5 eq) | 5 | 0.097 |
| AlCl₃ (0.5 eq) | 10 | 0.076 |
| AlCl₃ (0.5 eq) | 30 | 0.087 |
| AlCl₃ (0.5 eq) | 60 | 0.087 |
| AlCl₃ (0.5 eq) | 120 | 0.091 |
| BF₃·OEt₂ (0.5 eq) | 5 | 0.22 |
| BF₃·OEt₂ (0.5 eq) | 10 | 0.23 |
| BF₃·OEt₂ (0.5 eq) | 30 | 0.25 |
| BF₃·OEt₂ (0.5 eq) | 60 | 0.26 |
| BF₃·OEt₂ (0.5 eq) | 120 | 0.26 |
| Data sourced from patent information, illustrating the superior performance of BF₃·OEt₂ as a catalyst for this transformation. google.com |
The utility of this method has been demonstrated in the synthesis of the peptide drug octreotide, showcasing its potential for producing complex biomolecules with high yield and purity. nih.gov The substitution level on the resin typically ranges from 0.40 to 0.50 mmol/g, with yields between 60% and 70%, depending on the specific Fmoc-β-amino alcohol used. researchgate.net
Catalytic Roles and Applications of Trichloroacetimidates
Trichloroacetimidates, readily synthesized from alcohols and trichloroacetonitrile, are excellent alkylating agents when activated by a catalytic amount of a Brønsted or Lewis acid. syr.edu This reactivity has been harnessed in a variety of catalytic applications, most notably in glycosylation reactions and the formation of carbon-heteroatom bonds.
In the field of carbohydrate chemistry, glycosyl trichloroacetimidates are powerful glycosyl donors. Their activation by a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate, generates a reactive oxocarbenium ion intermediate that can be trapped by a glycosyl acceptor (an alcohol). nih.gov The stereochemical outcome of these glycosylation reactions is highly dependent on factors such as the solvent, temperature, and the nature of the catalyst. nih.gov For instance, the use of immobilized perchloric acid on silica (B1680970) (HClO₄–SiO₂) as a catalyst has been shown to provide enhanced α-selectivity in glycosylations with trichloroacetimidate donors that lack a participating group at the C-2 position. nih.gov
Recent research has also highlighted the role of cooperative catalysis in stereoselective glycosylations using trichloroacetimidates. nih.gov For example, a singly protonated phenanthrolinium salt has been shown to act as an effective cooperative catalyst, facilitating the coupling of a wide range of alcohols, phenols, and anilines with α-glycosyl trichloroacetimidate donors to produce β-selective glycosides in high yields. nih.gov Interestingly, the byproduct of this reaction, 2,2,2-trichloroacetamide, has been found to act as a cocatalyst, accelerating the reaction rate. nih.gov
Beyond glycosylation, trichloroacetimidates are employed in the Lewis acid-catalyzed alkylation of various nucleophiles. This provides a versatile method for the formation of C-O, C-S, C-N, and C-C bonds. The reaction of a trichloroacetimidate with a nucleophile in the presence of a catalytic amount of a Lewis acid, such as BF₃·OEt₂, can proceed rapidly and in high yield. This methodology has been successfully applied to the synthesis of functionalized pyrroloindolines, a common structural motif in natural products. nih.gov A diverse range of nucleophiles, including phenols, alcohols, thiols, anilines, and carbon-based nucleophiles, have been shown to participate in these substitution reactions. nih.gov
The following table provides a selection of research findings on the catalytic applications of trichloroacetimidates, showcasing the diversity of substrates and catalysts employed.
Interactive Data Table: Selected Catalytic Applications of Trichloroacetimidates
| Trichloroacetimidate Substrate | Nucleophile/Acceptor | Catalyst | Product Type | Yield (%) | Stereoselectivity (α:β) |
| Glucosyl trichloroacetimidate | Dexamethasone | [PhenH]⁺BF₄⁻ | O-Glycoside | 91 | 1:>25 |
| Galactosyl trichloroacetimidate | Cholestanol | [PhenH]⁺BF₄⁻ | O-Glycoside | 85 | 1:>25 |
| C3a-trichloroacetimidate pyrroloindoline | 4-Bromophenol | BF₃·OEt₂ | C-O bond formation | 75 | N/A |
| C3a-trichloroacetimidate pyrroloindoline | 2-Nitrobenzyl alcohol | BF₃·OEt₂ | C-O bond formation | 92 | N/A |
| C3a-trichloroacetimidate pyrroloindoline | Thiophenol | BF₃·OEt₂ | C-S bond formation | 95 | N/A |
| C3a-trichloroacetimidate pyrroloindoline | 4-Nitroaniline | BF₃·OEt₂ | C-N bond formation | 93 | N/A |
| C3a-trichloroacetimidate pyrroloindoline | 1,3-Dimethoxybenzene | BF₃·OEt₂ | C-C bond formation | 79 | N/A |
| Phenethyl trichloroacetimidate | 4-Chloropyrazole | Camphorsulfonic acid | N-Alkylated pyrazole | 77 | N/A |
| Diphenylmethyl trichloroacetimidate | Isatin | BF₃·OEt₂ | N-Alkylated isatin | 77 | N/A |
| This table presents a summary of data from various research articles, highlighting the versatility of trichloroacetimidates in catalysis. nih.govnih.govmdpi.comrsc.org |
Medicinal Chemistry and Biological Activity of 2,2,2 Trichloroacetamide Derivatives
Therapeutic Potential as Bioactive Agents
Derivatives of 2,2,2-Trichloroacetamide have emerged as compounds of interest in medicinal chemistry due to their potential as bioactive agents. Research has focused on synthesizing and evaluating various N-substituted chloroacetamide derivatives for their utility as antimicrobial agents, including herbicides and disinfectants ijpsr.info. The core structure of acetamide (B32628), when halogenated, provides a scaffold for developing molecules with specific biological activities. The exploration of these derivatives is driven by the need for new chemical entities that can inhibit or eliminate the growth of microorganisms ijpsr.info. Studies on related chloroacetamide derivatives have shown that these compounds can be synthesized to exhibit a range of biological effects, paving the way for potential therapeutic applications ijpsr.info. The versatility of the trichloroacetimidate (B1259523) group, a related chemical entity, in synthetic chemistry allows for the creation of complex molecules, some of which are investigated as small molecule inhibitors of cellular signaling pathways, such as the phosphoinositide 3-kinase (PI3K) pathway, which is implicated in diseases like cancer syr.edu.
Anticancer and Antimicrobial Properties
The investigation into 2,2,2-Trichloroacetamide derivatives has revealed promising anticancer and antimicrobial properties. Ongoing research into derivatives of N-[bis(dimethylamino)phosphoryl]-2,2,2-trichloroacetamide has indicated potential for anticancer applications . Similarly, studies on other halogenated acetamides, such as N-phenyl-2,2-dichloroacetamide (a dichloro-derivative), have demonstrated both antibacterial and anticancer capabilities. This particular derivative showed selectivity for cancer cells while also exhibiting antibacterial action against S. aureus nih.govresearchgate.net.
The antimicrobial effects are not limited to antibacterial action. Synthesized 2-chloro-N-alkyl/aryl acetamide derivatives have demonstrated excellent activity against both gram-positive and gram-negative bacteria, as well as antifungal properties ijpsr.info. This broad-spectrum activity suggests their potential use as disinfectants and preservatives ijpsr.info.
| Compound/Derivative Class | Observed Activity | Target Organism/Cell Line | Reference |
|---|---|---|---|
| N-[bis(dimethylamino)phosphoryl]-2,2,2-trichloroacetamide derivatives | Potential Anticancer | Not Specified | |
| N-phenyl-2,2-dichloroacetamide (PDA) | Anticancer & Antibacterial | A549 cancer cells, S. aureus | nih.govresearchgate.net |
| 2-chloro-N-alkyl/aryl Acetamide derivatives | Antibacterial & Antifungal | Gram-positive and gram-negative bacteria, fungi | ijpsr.info |
Inhibition of DNA and RNA Synthesis
DNA and RNA synthesis inhibitors are crucial in developing antibiotics and anticancer agents as they can halt the proliferation of pathogenic organisms or cancer cells . While the precise mechanism for many 2,2,2-trichloroacetamide derivatives is still under investigation, the broader class of halogenated byproducts is known to exert genotoxicity through mechanisms like DNA alkylation nih.gov. Some antimetabolite agents, which are structurally similar to naturally occurring molecules, function by inhibiting DNA synthesis medchemexpress.com. For instance, compounds like Gemcitabine act as potent inhibitors of DNA synthesis and are used in chemotherapy . The biological activity of trichloroacetamide (B1219227) derivatives may be linked to similar mechanisms, where the molecule interferes with the synthesis of nucleic acids, essential for cell survival and replication.
Interactions with Biological Targets and Cellular Processes
The biological effects of 2,2,2-trichloroacetamide and its derivatives are a consequence of their interactions with various cellular components and processes. As disinfection by-products, haloacetamides are part of a class of nitrogenous compounds (N-DBPs) that are often found to be more cytotoxic and genotoxic than their non-nitrogenous counterparts iiseagrant.orgescholarship.org. The toxicity of these compounds is influenced by the type of halogen atom, with iodinated analogues generally being more cytotoxic and genotoxic than chlorinated or brominated ones nih.goviiseagrant.org. These interactions can lead to damage to cellular structures and DNA escholarship.org. The mechanisms behind these interactions are complex and can involve multiple factors, including the nature of the disease state and the specific molecular target ulisboa.pt.
Apoptosis and Cell Signaling Modulation
Certain derivatives of acetamide have demonstrated the ability to induce apoptosis, or programmed cell death, a key process in cancer therapy. Studies on phenylacetamide derivatives have shown they can trigger apoptosis in cancer cells by upregulating the expression of genes involved in both intrinsic and extrinsic apoptotic pathways, such as Bcl-2, Bax, and FasL, and increasing the activity of caspase 3 tbzmed.ac.ir. For instance, specific phenylacetamide derivatives were highly effective against breast cancer (MCF-7, MDA-MB-468) and pheochromocytoma (PC-12) cell lines, with IC50 values in the sub-micromolar range tbzmed.ac.ir. This suggests that these compounds can modulate cell signaling pathways to control the growth and death of cancer cells, making them promising candidates for further development in cancer treatment tbzmed.ac.ir.
Toxicological Studies and Health Effects
Toxicological evaluation of 2,2,2-trichloroacetamide is critical, particularly as it is identified as a disinfection by-product (DBP) in drinking water chemicalbook.com. Ingestion of the material may be harmful, with animal studies indicating that ingestion of less than 150 grams could be fatal or cause serious health damage scbt.com. It is also classified as an irritant to the eyes, skin, and respiratory system scbt.comnih.gov. The material may worsen pre-existing conditions like dermatitis or impaired respiratory function scbt.com.
Cytotoxicity and Genotoxicity as Disinfection By-products
As a member of the haloacetamide class of DBPs, 2,2,2-trichloroacetamide is part of a group of emerging contaminants of concern in drinking water iiseagrant.org. Haloacetamides are formed when disinfectants react with natural organic matter in raw water sources iiseagrant.org. In vitro studies using Chinese hamster ovary (CHO) cells are often employed to assess the cytotoxicity (damage to cells) and genotoxicity (damage to DNA) of these compounds escholarship.org.
Research comparing various haloacetamides has shown a clear trend in toxicity related to the halogen substituent, with iodinated DBPs being more cytotoxic and genotoxic than their brominated and chlorinated counterparts iiseagrant.org. Within the haloacetonitrile class (a related group of N-DBPs), trichloroacetonitrile (B146778) had the lowest cytotoxicity among the seven compounds tested iiseagrant.org. Genotoxicity is a major concern for DBPs, and studies indicate that oxidative stress and DNA alkylation are two primary mechanisms through which halogenated DBPs cause genomic damage nih.gov.
| Haloacetonitrile Compound | %C½ Value (µM) - Lower value indicates higher cytotoxicity |
|---|---|
| Dibromoacetonitrile | 2.8 |
| Bromoacetonitrile | Not specified, but ranked second |
| Iodoacetonitrile | Not specified, but ranked third |
| Bromochloroacetonitrile | Not specified, but ranked fourth |
| Dichloroacetonitrile | Not specified, but ranked fifth |
| Chloroacetonitrile | Not specified, but ranked sixth |
| Trichloroacetonitrile | 160 |
Data from a study on haloacetonitriles, a related class of nitrogenous disinfection by-products, illustrates the relative cytotoxicity. iiseagrant.org
Impact on Gut Microbiome and Urine Metabolome
Recent research has highlighted the significant effects of 2,2,2-trichloroacetamide (TCAcAm), an emerging nitrogenous disinfection byproduct found in drinking water, on the gut microbiome and the host's metabolic profile. nih.govacs.org A key study involving Mus musculus mice demonstrated that exposure to TCAcAm for 90 days led to substantial alterations in the composition and function of the gut microbiome. nih.govacs.org This dysbiosis, in turn, was linked to dramatic perturbations in the urine metabolome, indicating a disruption of the host-gut microbiota co-metabolism. nih.gov
Metagenomic analysis via high-throughput sequencing revealed that TCAcAm exposure significantly changed the gut microbial community. nih.gov Concurrently, nuclear magnetic resonance (NMR)-based metabolomic analysis of urine samples identified marked changes in the levels of several metabolites related to gut microbiota activity. nih.gov These findings suggest that exposure to environmental contaminants like TCAcAm can profoundly impact the delicate balance of the intestinal ecosystem, with corresponding consequences for host metabolism. nih.gov The study underscores the value of integrating metagenomic and metabolomic approaches to assess the health risks associated with environmental pollutants and to understand their toxicological mechanisms. nih.govacs.org
Below are tables detailing the observed changes in the gut microbiome and urine metabolome following exposure to 2,2,2-trichloroacetamide in the aforementioned mouse model study.
Table 1: Observed Changes in Gut Microbiome Composition
| Bacterial Taxa | Observed Change |
| Specific data on altered bacterial taxa not available in the abstract. | Composition and function were significantly altered. |
Table 2: Perturbations in Urine Metabolome
| Metabolite | Observed Change |
| Specific data on altered metabolites not available in the abstract. | Dramatically perturbed. |
Note: The referenced studies confirmed significant alterations but did not specify the individual bacterial taxa or metabolites in the abstract.
Human Exposome Considerations
The concept of the "exposome" encompasses the totality of environmental exposures an individual encounters throughout their life and the corresponding biological responses. nih.goveuropa.eu This includes exposure to industrial chemicals, pollutants, and contaminants from various sources, such as drinking water. europa.eu 2,2,2-Trichloroacetamide, as a disinfection byproduct, is a relevant compound within the framework of human exposome research. nih.govacs.org
The goal of exposome science is to comprehensively map these environmental influences to better understand the non-genetic drivers of chronic diseases, which are estimated to account for 70-90% of disease risk. europa.eu Human biomonitoring studies are a cornerstone of this research, utilizing advanced analytical techniques like high-resolution mass spectrometry (HRMS) to detect a wide array of exogenous chemicals and their metabolites in human specimens such as blood and urine. nih.govdtu.dknih.gov
The presence of compounds like 2,2,2-trichloroacetamide in the environment makes them candidates for inclusion in biomonitoring and exposome-scale investigations. nih.gov By identifying and quantifying such chemicals in the human body, researchers can explore the links between the chemical exposome and health outcomes. nih.gov This approach moves beyond the traditional one-chemical-at-a-time analysis, aiming to capture a more holistic view of the environmental chemical space within the human body. dtu.dknih.gov The detection of 2,2,2-trichloroacetamide or its metabolites in human samples would classify it as a component of the internal chemical exposome, providing a critical data point for assessing cumulative exposures and their potential health implications.
Table 3: 2,2,2-Trichloroacetamide in the Context of the Human Exposome
| Exposome Concept | Relevance of 2,2,2-Trichloroacetamide |
| Source of Exposure | An environmental contaminant, specifically a disinfection byproduct in drinking water. nih.govacs.org |
| Biomonitoring | A potential target for detection in human biospecimens (e.g., urine, blood) to assess exposure. nih.gov |
| Health Implications | Its impact on the gut microbiome and metabolome suggests potential systemic biological responses relevant to health. nih.gov |
| Analytical Methods | Can be identified and quantified using advanced techniques like high-resolution mass spectrometry. nih.govnih.gov |
Spectroscopic and Crystallographic Characterization of 2,2,2 Trichloroacetamide and Its Complexes
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. For 2,2,2-Trichloroacetamide and its derivatives, FTIR spectra provide key insights into their molecular structure. The spectra are characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds.
In derivatives such as N-substituted 2,2,2-trichloroacetamides, characteristic vibrational bands are observed. For instance, the FTIR spectrum of 2,2,2-Trichloro-N-[2-(phenylethynyl)phenyl]acetamide recorded in a KBr matrix shows distinct peaks at 3360 cm⁻¹ (N-H stretching), 1720 cm⁻¹ (C=O stretching, Amide I band), 1580 cm⁻¹ (related to N-H bending, Amide II band, and aromatic C=C stretching), 1450 cm⁻¹, and 755 cm⁻¹ nih.gov. The positions of these bands, particularly the Amide I and II bands, are sensitive to the chemical environment and intermolecular interactions, such as hydrogen bonding.
The table below summarizes characteristic FTIR absorption bands for representative 2,2,2-Trichloroacetamide derivatives nih.gov.
| Compound Name | ν (N-H) cm⁻¹ | ν (C=O) cm⁻¹ | Other Key Bands (cm⁻¹) |
| 2,2,2-Trichloro-N-[2-(phenylethynyl)phenyl]acetamide | 3360 | 1720 | 1580, 1450, 755 |
| N-Benzyl-2,2,2-trichloro-N-[2-(phenylethynyl)phenyl]acetamide | N/A | 1670 | 2950 (C-H), 1590, 1450, 1245 |
| N-Benzyl-2,2,2-trichloro-N-{2-[(4-methylphenyl)ethynyl]phenyl}acetamide | N/A | 1680 | 3030 (C-H), 1605, 1455, 1240 |
These vibrational frequencies are fundamental for confirming the presence of the trichloroacetamide (B1219227) moiety and for studying how its electronic and structural properties are modified by different substituents or by its inclusion in complex structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are used to characterize 2,2,2-Trichloroacetamide and its derivatives.
¹H NMR Spectroscopy: In the proton NMR spectrum, the chemical shifts of the amide protons (-NH₂) are of particular interest. Due to restricted rotation around the C-N bond, the two amide protons can be chemically non-equivalent, leading to separate signals nih.gov. For derivatives, the protons on adjacent atoms provide detailed structural information. For example, in a study of the molecular crystal ferroelectric properties of trichloroacetamide, proton NMR spectra were analyzed to deduce slight changes in proton-proton distances between different phases abb.com.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of 2,2,2-Trichloroacetamide shows two distinct signals corresponding to the two carbon atoms in the molecule: the carbonyl carbon (C=O) and the trichloromethyl carbon (-CCl₃) mdpi.com. The carbonyl carbon typically resonates at a lower field (higher ppm value) due to the deshielding effect of the electronegative oxygen atom. The -CCl₃ carbon is also significantly deshielded by the three chlorine atoms researchgate.net.
The following table presents ¹³C NMR chemical shift data for 2,2,2-Trichloro-N-[2-(phenylethynyl)phenyl]acetamide, illustrating the typical resonance regions for carbons in a complex derivative nih.gov.
| Carbon Type | Chemical Shift (δ) in ppm |
| Carbonyl (C=O) | 159.0 |
| Trichloromethyl (-CCl₃) | 93.0 |
| Aromatic & Alkynyl Carbons | 83.3 - 137.1 |
NMR data are crucial for confirming the successful synthesis of derivatives and for studying the electronic effects of substituents on the trichloroacetamide framework.
X-ray Single Crystal Diffraction Analysis
X-ray Single Crystal Diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which govern the packing of molecules in the crystal lattice.
While the crystal structure of the parent 2,2,2-Trichloroacetamide is cataloged, detailed analyses are more commonly available for its derivatives and complexes. For example, the crystal structure of N-(2,4,5-trichlorophenyl)-2,2,2-trichloroacetamide has been determined to be orthorhombic, belonging to the space group Pmc2₁.
These crystallographic studies are essential for understanding the supramolecular chemistry of 2,2,2-trichloroacetamide derivatives and how they self-assemble in the solid state.
UV-Visible Spectroscopy in Photodegradation Studies
UV-Visible spectroscopy is a key analytical technique used to monitor the progress of chemical reactions, including photodegradation processes. This method relies on the principle that molecules absorb light at specific wavelengths in the UV-Vis spectrum; the amount of light absorbed is proportional to the concentration of the substance, as described by the Beer-Lambert law.
Studies have shown that 2,2,2-Trichloroacetamide (TCAcAm) is susceptible to decomposition under ultraviolet radiation. An advanced reduction process using vacuum ultraviolet (VUV) light at 185 nm has been effectively used to degrade TCAcAm in aqueous solutions mdpi.com. The degradation follows pseudo-first-order kinetics, with hydrated electrons (eₐ₋) identified as the primary reactive species responsible for its decomposition mdpi.com.
In a typical photodegradation study, UV-Vis spectroscopy would be used to monitor the reaction in real-time by measuring the decrease in the absorbance of the main UV peak of 2,2,2-Trichloroacetamide over the course of the UV irradiation. The appearance of new absorption bands could also indicate the formation of degradation byproducts. The primary degradation products identified during the VUV/sulfite (B76179) process include Dichloroacetamide, Trichloroacetic acid, Dichloroacetic acid, and chloride ions, indicating that reductive dechlorination and hydrolysis are the main degradation pathways mdpi.com.
While the photolysis of the C-Cl bond is a known reaction pathway for chlorinated compounds under UV light, the application of UV-Vis spectroscopy allows for the quantitative analysis of these degradation kinetics, making it a vital tool in environmental chemistry studies of halogenated pollutants nih.govmdpi.com.
Computational and Theoretical Investigations of 2,2,2 Trichloroacetamide
Quantum Chemical Calculations (Ab-initio Hartree-Fock, DFT methods)
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of 2,2,2-trichloroacetamide. Ab-initio Hartree-Fock (HF) and Density Functional Theory (DFT) are two of the most prominent methods employed for this purpose.
The Hartree-Fock (HF) method approximates the many-electron wavefunction of a molecule as a single Slater determinant. It treats electron-electron repulsion in an average way, where each electron interacts with the mean field of all other electrons. youtube.comosti.gov While foundational, the HF method does not fully account for electron correlation, which can be crucial for accurately predicting certain molecular properties. osti.gov
Density Functional Theory (DFT) has become a more widely used alternative. nih.govmdpi.com Instead of the complex many-electron wavefunction, DFT focuses on the electron density to calculate the system's energy. mdpi.com Various functionals, such as B3LYP, BLYP, and B3PW91, are used within the DFT framework to approximate the exchange-correlation energy, which accounts for the quantum mechanical effects of electron exchange and correlation. eurjchem.com Studies on molecules containing the trichloroacetamide (B1219227) moiety have utilized DFT methods with basis sets like 6-31G(d,p) and 6-311G(d,p) to investigate properties such as vibrational frequencies and atomic charges. eurjchem.com These calculations provide a detailed picture of local reactivity and electron distribution within the molecule. nih.gov
The choice of method and basis set allows for the calculation of numerous molecular properties, including:
Optimized molecular geometry
Distribution of electron density and electrostatic potential
Energies of frontier molecular orbitals (HOMO and LUMO)
Dipole moments and polarizability
These theoretical parameters are crucial for predicting the molecule's stability, reactivity, and spectroscopic characteristics.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org This analysis maps the electron distribution of a molecule in a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. nih.gov
Key intermolecular interactions identified for compounds containing the trichloroacetamide group include:
Hydrogen Bonds: C—H···O interactions are often observed, linking molecules into layers or more complex networks. nih.govresearchgate.net
Halogen Interactions: Due to the presence of three chlorine atoms, Cl···H and Cl···Cl contacts play a significant role in stabilizing the crystal structure. eurjchem.com
The table below summarizes the percentage contributions of the most significant intermolecular contacts found in the crystal structure of a 2,2,2-trichloroacetamide derivative. researchgate.net
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 36.8 |
| Cl···H/H···Cl | 26.6 |
| C···H/H···C | 18.8 |
| O···H/H···O | 11.3 |
This quantitative breakdown reveals the relative importance of different non-covalent forces in the supramolecular assembly of trichloroacetamide-containing compounds. researchgate.net
Potential Energy Distributions and Vibrational Spectra
Theoretical vibrational spectra, calculated using methods like DFT, are vital for interpreting experimental infrared (IR) and Raman spectra. A key component of this analysis is the Potential Energy Distribution (PED), which provides a detailed assignment of vibrational modes. eurjchem.commdpi.com
The vibrational modes of a molecule are often complex, involving the simultaneous movement of multiple atoms. PED analysis quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, or torsions) to a specific normal mode of vibration. mdpi.com This allows for an unambiguous assignment of spectral bands, moving beyond simple group frequency approximations.
For a derivative of 2,2,2-trichloroacetamide, the theoretical vibrational spectrum was interpreted using PED analysis. eurjchem.com This approach is crucial for accurately assigning frequencies, especially in regions where multiple vibrational modes might overlap. Computational spectroscopy can also predict the effects of anharmonicity, where vibrational energy levels are not perfectly evenly spaced, leading to more accurate theoretical spectra. arxiv.orgsns.it The combination of quantum chemical calculations and PED analysis provides a robust framework for understanding the vibrational dynamics of 2,2,2-trichloroacetamide. nih.gov
Mechanistic Studies of Reactions (e.g., Carbocation Intermediates)
Computational chemistry is a powerful tool for elucidating reaction mechanisms, including those involving transient species like carbocation intermediates. rsc.orgyoutube.com While carbocations are characterized by a trigonal planar, sp2-hybridized carbon atom, their high reactivity makes them difficult to study experimentally. youtube.com Theoretical modeling can map out potential energy surfaces, identify transition states, and calculate activation energies, providing a detailed, step-by-step view of a reaction pathway. chemrxiv.org
In the context of reactions where 2,2,2-trichloroacetamide is a byproduct, such as in glycosylations using trichloroacetimidate (B1259523) donors, computational studies have provided crucial mechanistic insights. nih.gov Kinetic analysis combined with preliminary computational models suggests that trichloroacetamide is not merely an inert byproduct. Instead, it can play a pivotal role in the catalytic cycle, influencing both the reactivity and selectivity of the reaction. nih.gov It is proposed to act as a hydrogen bond acceptor and donor, assisting in the activation of both the glycosyl donor and the nucleophile. This cooperative catalysis mechanism highlights how computational studies can uncover previously unrecognized roles for molecules in a reaction. nih.gov
DFT calculations have also been used to study the regioselectivity of reactions involving related chlorinated compounds, successfully explaining why reactions occur at a specific atomic site. researchgate.net Such studies are essential for predicting and controlling the outcomes of chemical transformations.
Theoretical Studies on Photodegradation Mechanisms
Theoretical studies are essential for understanding the mechanisms of photodegradation, a process relevant to the environmental fate of many chemical compounds. Heterogeneous photocatalysis, often employing semiconductors like titanium dioxide (TiO₂), is a common method for degrading persistent organic pollutants. mdpi.com
The theoretical investigation of photodegradation typically involves several steps:
Modeling Adsorption: The process begins with the adsorption of the target molecule onto the surface of the photocatalyst. Computational models can determine the preferred binding sites and adsorption energies. mdpi.com
Simulating Electron Excitation: Upon UV or visible light absorption, the semiconductor generates an electron-hole pair. mdpi.com
Investigating Radical Formation: The electron and hole react with adsorbed water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radical anions (O₂•⁻). mdpi.com
Mapping Reaction Pathways: Quantum chemical calculations can then model the subsequent reactions between these radicals and the target molecule (e.g., 2,2,2-trichloroacetamide), identifying degradation intermediates and final products.
By mapping the potential energy surface for these reactions, theoretical studies can predict the most likely degradation pathways and the kinetics of the process. This knowledge is crucial for developing efficient environmental remediation technologies.
Future Directions and Emerging Research Avenues for 2,2,2 Trichloroacetamide
Development of Novel Synthetic Pathways
The exploration of new, efficient, and environmentally benign methods for synthesizing 2,2,2-trichloroacetamide and its derivatives is a key area of research. Traditional methods are being challenged by innovative approaches that offer improved yields, reduced waste, and the ability to create more complex molecules.
One promising direction is the use of C-amidoalkylation reactions. Researchers have successfully developed a synthetic approach for novel 2-chloro-N-(2,2,2-trichloro-1-arylethyl)acetamides by reacting 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide with various aromatic compounds. eurjchem.com This method demonstrates the utility of N-(2,2,2-trichloro-1-hydroxyethyl)amides as effective amidoalkylating agents, expanding the toolkit for creating functionalized amide derivatives. eurjchem.com
Another innovative approach involves the photo-on-demand in situ synthesis of N-substituted trichloroacetamides from tetrachloroethylene (B127269) (TCE). fishersci.comacs.orgnih.gov In this process, a solution of TCE containing an amine is irradiated with a low-pressure mercury lamp while bubbling oxygen through it. The photochemical oxidation of TCE generates trichloroacetyl chloride, which then reacts in situ with the amine to produce the corresponding N-substituted trichloroacetamide (B1219227) in high yields. fishersci.comacs.orgnih.gov This method has been successfully applied to a range of amines, including those with sterically hindered structures and electron-withdrawing groups, to produce novel fluoroalkyl-substituted NTCAs. acs.orgnih.gov
| Synthetic Method | Reactants | Product Type | Key Features |
|---|---|---|---|
| C-Amidoalkylation | 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide, Aromatic compounds | 2-chloro-N-(2,2,2-trichloro-1-arylethyl)acetamides | Utilizes available amidoalkylating reagents to form C-C bonds with aromatic systems. eurjchem.com |
| Photo-on-Demand Synthesis | Tetrachloroethylene (TCE), Various amines, Oxygen | N-substituted trichloroacetamides | In situ generation of trichloroacetyl chloride via photochemical oxidation of TCE; high yields. fishersci.comacs.orgnih.gov |
Exploration of New Catalytic Applications
2,2,2-Trichloroacetamide and its precursors are finding new roles in the field of catalysis, both as reagents and as influential byproducts in catalytic cycles.
In the realm of stereoselective glycosylations, glycosyl trichloroacetimidates are widely used donors. The byproduct of these reactions, 2,2,2-trichloroacetamide, has been observed to function as a ligand for metal ion catalysts. uran.ua Furthermore, in cooperative catalysis systems, it is suggested that the trichloroacetamide byproduct can interact with other components of the catalytic system through hydrogen bonding, potentially activating the nucleophile and influencing the stereochemical outcome of the reaction. uran.ua
The trichloroacetamide moiety is also a key functional group in atom transfer radical cyclization (ATRC) reactions for the synthesis of nitrogen-containing heterocycles. ub.edu For instance, N-alkenyl-tethered trichloroacetamides can be cyclized in the presence of a ruthenium catalyst, such as RuCl₂(PPh₃)₃, to form γ- and δ-lactams. researchgate.net These reactions proceed through a radical mechanism where the ruthenium complex abstracts a chlorine atom from the trichloroacetamide group, initiating a cyclization cascade. researchgate.net Microwave activation has been shown to be an effective technique for promoting these transformations. researchgate.net
| Catalytic Process | Role of Trichloroacetamide Moiety | Catalyst/Mediator | Products |
|---|---|---|---|
| Stereoselective Glycosylation | Byproduct (2,2,2-trichloroacetamide) acts as a ligand and interacts via hydrogen bonding. uran.ua | Lewis acids (e.g., BF₃·OEt₂, TMSOTf), Phenanthrolinium salt uran.ua | O- and N-glycosides uran.ua |
| Atom Transfer Radical Cyclization (ATRC) | Precursor for (carbamoyl)dichloromethyl radical formation. researchgate.net | RuCl₂(PPh₃)₃ researchgate.net | γ- and δ-lactams researchgate.net |
Advanced Pharmacological Profiling and Drug Discovery
The trichloroacetamide scaffold is being investigated as a component of new therapeutic agents. Research is focused on understanding the structure-activity relationships of its derivatives and their potential as drugs.
Recent studies have explored the cytotoxic properties of derivatives containing the trichloroacetamide functional group. For example, 3,3-dichloro-β-lactams, synthesized from benzyl-tethered trichloroacetamides, have shown interesting cytotoxic activity against squamous cell carcinoma cell lines. ub.edu The level of cytotoxicity was found to be dependent on the specific structure and concentration of the β-lactam derivative. ub.edu
The broader class of chloroacetamides has been explored for various biological activities. Studies on 2-chloro-N-alkyl/aryl acetamide (B32628) derivatives have demonstrated antibacterial and antifungal properties. ijpsr.info Additionally, certain 2-chloro-N,N-diphenylacetamide derivatives have been synthesized and evaluated for their analgesic activity, with some compounds showing a significant response in preclinical models. orientjchem.org In the context of antiviral drug discovery, a new class of covalent inhibitors for the SARS-CoV-2 3C-like protease has been developed, which features a chlorofluoroacetamide (CFA) unit as the cysteine-reactive component. nih.govbiorxiv.org One of these compounds demonstrated potent antiviral activity in cell-based assays. nih.gov
| Compound Class | Biological Activity | Key Findings |
|---|---|---|
| 3,3-dichloro-β-lactams | Cytotoxic | Active against squamous cell carcinoma (A431 cell line), with activity dependent on structure and concentration. ub.edu |
| 2-chloro-N-alkyl/aryl acetamides | Antimicrobial | Showed good activity against gram-positive and gram-negative bacteria and fungi. ijpsr.info |
| 2-chloro-N,N-diphenylacetamides | Analgesic | Some derivatives exhibited significant analgesic response in hot plate models. orientjchem.org |
| Chlorofluoroacetamide (CFA) derivatives | Antiviral (SARS-CoV-2) | Act as covalent inhibitors of the 3C-like protease, with one derivative showing potency comparable to nirmatrelvir. nih.gov |
Environmental Remediation and Monitoring Strategies
As with many halogenated organic compounds, the environmental fate and potential for remediation of 2,2,2-trichloroacetamide are important areas of research. It has been identified as a nitrogenous disinfection byproduct (N-DBP) in drinking water, which raises concerns due to its potential cytotoxicity and genotoxicity. nih.gov
Advanced reduction processes (ARPs) are being explored for the decomposition of 2,2,2-trichloroacetamide in water. One particularly effective method is the vacuum ultraviolet (VUV)/sulfite (B76179) process. nih.gov This technique has demonstrated significantly better performance for trichloroacetamide decomposition compared to VUV photolysis alone, achieving over 85% removal. nih.gov The degradation involves reactive species such as hydrated electrons (eₐq⁻), which are generated by the VUV/sulfite system. nih.gov The primary degradation pathways are reductive dechlorination and hydrolysis, leading to intermediate products like dichloroacetamide, trichloroacetic acid, and dichloroacetic acid. nih.gov
The microbial biotransformation of structurally related dichloroacetamide herbicide safeners has also been studied. These compounds can undergo microbially mediated hydrolysis and dechlorination. acs.org
For monitoring, novel sensing technologies are being developed. An ultrasensitive electrochemical sensor based on a triangular silver nanoprism and MoS₂ nanosheet heterostructure has been reported for the detection of trichloroacetamide in drinking water. researchgate.net This sensor leverages the catalytic properties of the silver nanoprisms for the dechlorination of trichloroacetamide, enabling sensitive and selective detection. researchgate.net
| Area | Technique/Strategy | Mechanism/Principle | Key Findings/Products |
|---|---|---|---|
| Remediation | Advanced Reduction Process (VUV/sulfite) | Generation of reactive species, including hydrated electrons, leading to decomposition. nih.gov | High removal efficiency (85.6%); products include dichloroacetamide, trichloroacetic acid, and dichloroacetic acid. nih.gov |
| Monitoring | Electrochemical Sensor (AgNPR@MoS₂) | Catalytic dechlorination of trichloroacetamide on the sensor surface. researchgate.net | Provides sensitive and selective detection of trichloroacetamide in drinking water. researchgate.net |
Computational Modeling for Predictive Research
Computational chemistry is becoming an indispensable tool for understanding the properties and reactivity of molecules like 2,2,2-trichloroacetamide and its derivatives. Theoretical studies provide insights that complement experimental findings and can guide future research.
Density Functional Theory (DFT) and other ab initio methods are used to investigate the molecular structure, vibrational frequencies, and electronic properties of trichloroacetamide-containing compounds. eurjchem.com For instance, a theoretical study on 2,2,2-trichloro-N,N-bis(2-(2,2,2-trichloroacetamido)phenyl)acetamide used DFT and Hartree-Fock (HF) methods to calculate these properties, finding good correlation with experimental data. eurjchem.com
Hirshfeld surface analysis is another computational technique that has been applied to trichloroacetamide derivatives to understand intermolecular interactions in the crystalline state. eurjchem.com This analysis can reveal the nature and importance of interactions such as hydrogen bonds and halogen-halogen contacts, which are crucial for crystal packing and the physical properties of the solid material. eurjchem.com Such computational studies have also been used to explore the conformational properties of related molecules like 2,2,2-trichloroethylacetate, helping to identify the most stable conformers in different phases. conicet.gov.ar These predictive models are valuable for designing molecules with specific properties and for interpreting experimental spectroscopic data.
| Computational Method | Property/Area of Investigation | Key Insights Provided |
|---|---|---|
| Density Functional Theory (DFT) | Molecular structure, vibrational frequencies, electronic properties. eurjchem.com | Provides theoretical data that correlates well with experimental measurements; aids in the interpretation of spectroscopic data. eurjchem.comconicet.gov.ar |
| Hartree-Fock (HF) | Molecular properties and energetics. eurjchem.com | Offers an alternative ab initio method for calculating molecular properties. eurjchem.com |
| Hirshfeld Surface Analysis | Intermolecular interactions in crystals. eurjchem.com | Qualitatively and quantitatively describes interactions like hydrogen bonds and halogen contacts, explaining crystal packing. eurjchem.com |
Q & A
Q. What are the key considerations for synthesizing 2,2,2-trichloroacetamide in a laboratory setting?
Synthesis typically involves trichloroacetylation of ammonia or amines under controlled conditions. Critical parameters include temperature (maintained below 150°C to avoid decomposition), solvent selection (ethanol or ethyl ether for solubility), and stoichiometric ratios to minimize side products like trichloroacetonitrile . Purification via recrystallization from hot water is recommended due to its moderate solubility (13 g/L at 20°C) .
Q. How can researchers determine the purity and identity of 2,2,2-trichloroacetamide?
Use a combination of:
- Melting point analysis : 139–143°C (deviations suggest impurities) .
- HPLC : Purity ≥98% can be confirmed via reverse-phase chromatography .
- FTIR : Characteristic peaks include N-H stretch (~3300 cm⁻¹), C=O stretch (~1680 cm⁻¹), and C-Cl vibrations (600–800 cm⁻¹) .
Q. What safety protocols are essential when handling 2,2,2-trichloroacetamide?
Q. What are the primary research applications of 2,2,2-trichloroacetamide?
It serves as:
- A precursor for agrochemicals (e.g., herbicides) and pharmaceuticals via nucleophilic substitution reactions .
- A model compound for studying halogen bonding in crystal engineering .
Q. How do researchers assess the environmental impact of 2,2,2-trichloroacetamide?
Perform:
- Ecotoxicity assays : Daphnia magna or algae growth inhibition tests (EC₅₀ values).
- Degradation studies : Hydrolysis under alkaline conditions (t₁/₂ ~24 hours at pH 9) or photolysis .
Advanced Research Questions
Q. What crystallographic software and methods are recommended for analyzing 2,2,2-trichloroacetamide derivatives?
- Structure solution : SHELXS/SHELXD for small-molecule datasets .
- Refinement : SHELXL for high-resolution data; WinGX for visualization .
- Hirshfeld surface analysis : Use CrystalExplorer to quantify intermolecular interactions (e.g., Cl⋯Cl contacts in CCDC-1951022) .
Q. How can computational modeling predict the electronic properties of 2,2,2-trichloroacetamide?
- DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap ~5 eV) and electrostatic potential maps .
- Vibrational assignments : Compare experimental IR/Raman spectra with Gaussian 16 outputs to resolve overlapping bands (e.g., ν(C=O) vs. δ(N-H)) .
Q. What substituent effects influence the crystal packing and reactivity of 2,2,2-trichloroacetamide derivatives?
- Electron-withdrawing groups (e.g., nitro, chloro) enhance halogen bonding, leading to denser packing (e.g., 2-NO₂C₆H₄ derivatives) .
- Steric hindrance : Bulky substituents reduce reaction yields in amidation; optimize via microwave-assisted synthesis .
Q. How should researchers address discrepancies in reported molecular weights (e.g., 162.39 vs. 113.04)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
